tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate
Description
The compound tert-butyl N-[(3-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]carbamate is a carbamate derivative featuring a 3-hydroxymethyl-substituted 1,1-dioxothiolane (sulfolane) ring. Its structure includes:
- A tert-butyl carbamate group (-NHCOO⁗C(CH₃)₃), which enhances steric protection of the amine moiety.
- A 1,1-dioxothiolane (sulfolane) ring, a five-membered sulfone-containing heterocycle known for its polarity and thermal stability.
This compound is likely utilized as a synthetic intermediate in pharmaceutical or materials chemistry, leveraging its sulfone group for stability and hydroxyl group for reactivity.
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1,1-dioxothiolan-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(13)4-5-17(14,15)7-10/h13H,4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFPDKVAGJDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a diketone, while reduction of the oxo groups can yield a diol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for certain diseases .
Industry
In industry, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The thiolane ring and hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Estimated based on structural similarity to .
Detailed Comparisons
Ring System and Substituent Effects
- Target vs. Thiane Derivative : The target compound features a five-membered thiolane (sulfolane) ring, while the thiane analog has a six-membered thiane ring. The hydroxyl group in the target enhances polarity and hydrogen-bonding capacity compared to the non-hydroxylated thiane derivative, which may exhibit higher lipophilicity .
Target vs. N-Substituted Thiolane :
The compound in includes a branched hydroxyl group (1-hydroxy-2-methylpropan-2-yl) on the carbamate nitrogen. This introduces steric hindrance, reducing accessibility for nucleophilic attacks, and provides an additional hydrogen-bonding site. In contrast, the target’s hydroxymethyl group is directly attached to the thiolane ring, favoring intramolecular H-bonding with the sulfone oxygen .- Target vs. Aminoethyl-Thiolane : The aminoethyl substituent in introduces a primary amine, enabling participation in acid-base reactions or amide bond formation. The target’s hydroxymethyl group instead offers opportunities for esterification or etherification. The amino group increases aqueous solubility at acidic pH, whereas the hydroxyl group enhances solubility in polar aprotic solvents .
Hydrogen Bonding and Crystallinity
The target’s hydroxymethyl group facilitates intermolecular hydrogen bonds with sulfone oxygens or carbamate carbonyls, likely leading to higher crystallinity compared to non-hydroxylated analogs . The branched hydroxyl in may form weaker H-bonds due to steric constraints.
Biological Activity
Tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate (CAS Number: 1662681-25-5) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.33 g/mol. The compound features a thiolane ring, hydroxyl, and oxo groups that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various strains of bacteria, particularly drug-resistant strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival.
Enzyme Interaction
The compound acts as a biochemical probe, interacting with specific enzymes and proteins. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in studying biochemical pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing its binding affinity to target enzymes.
The mechanism of action involves the interaction with molecular targets through the carbamate group, which can inhibit or modulate enzyme activity. The presence of the thiolane ring allows for additional non-covalent interactions that may enhance biological activity.
Synthetic Routes
The synthesis typically involves multiple steps, culminating in the formation of the carbamate group through reaction with tert-butyl isocyanate. This process can be optimized for large-scale production using automated reactors and precise conditions to ensure high yield and purity.
Case Studies
Recent studies have focused on the compound's potential as an antibacterial agent:
- Study on Drug Resistance : A study demonstrated that derivatives similar to this compound show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .
- Biochemical Pathway Investigation : The compound has been utilized in studies aimed at elucidating biochemical pathways involving specific enzymes, showcasing its role as a probe in cellular mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-hydroxycarbamate | Structure | Moderate antimicrobial activity |
| Tert-butyl (3-hydroxypropyl)carbamate | Structure | Limited antibacterial properties |
| Tert-butyl (piperidin-3-ylmethyl)carbamate | Structure | Stronger activity against Gram-positive bacteria |
Q & A
What are the key synthetic strategies for preparing tert-butyl N-[(3-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]carbamate, and how are protecting groups utilized?
Basic
The synthesis involves multi-step protection-deprotection strategies. The tert-butyl carbamate (Boc) group is introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine). The 1,1-dioxo-thiolan ring is constructed by oxidizing the corresponding thiolane using agents like m-CPBA. Critical steps include:
- Boc protection to prevent side reactions during oxidation .
- Controlled oxidation to avoid over-oxidation of sulfur .
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Boc protection | Boc₂O, TEA, THF, 0°C → RT | Amine protection |
| 2 | Thiolane oxidation | m-CPBA, DCM, 0°C → RT | Sulfone formation |
| 3 | Deprotection | TFA/DCM (1:1), 2h | Boc removal (if needed) |
How can crystallographic data contradictions be resolved during structural refinement using SHELX?
Advanced
Discrepancies (e.g., high R-factors) often arise from disorder in sulfone or hydroxy groups. Solutions include:
- Applying SHELXL’s rigid-bond restraint (DELU) to stabilize strained regions .
- Validating hydrogen bonds with ORTEP-3 to ensure plausible interactions (e.g., O-H···O=S) .
| Parameter | Adjustment for Discrepancies | Software Tool |
|---|---|---|
| R1 > 0.05 | Increase restraints on flexible groups | SHELXL |
| Poor density | Model disorder with PART | SHELXPRO |
What spectroscopic methods characterize the hydroxy and sulfone groups?
Basic
- ¹H NMR : Hydroxy proton (δ 1.5–5.0 ppm, broad); CH₂-SO₂ protons (δ 3.0–4.0 ppm) .
- IR : S=O stretches at 1120–1230 cm⁻¹ (asymmetric) and 1020–1100 cm⁻¹ (symmetric) .
- MS (ESI+) : Molecular ion [M+H]⁺ matches calculated m/z (e.g., 296.12) .
How does the 1,1-dioxo-thiolan ring influence hydrogen bonding in the crystal lattice?
Advanced
The sulfone group forms O-H···O=S interactions, creating:
- C(4) chains : Linear hydrogen bonds along the crystallographic axis .
- R₂²(8) rings : Bifurcated interactions stabilize the 3D lattice .
- Software : SHELXPRO or PLATON quantify bond distances (2.6–3.0 Å) and angles (150–170°) .
What experimental precautions prevent decomposition during storage?
Basic
- Store under argon at -20°C to inhibit Boc hydrolysis .
- Monitor purity via HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) .
How can diastereoselective synthesis be achieved for derivatives with multiple stereocenters?
Advanced
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct stereochemistry .
- Rh(II) catalysis : Enables C-H insertion with >90% ee .
| Factor | Optimal Condition | Diastereomeric Ratio |
|---|---|---|
| Temperature | -40°C | 95:5 |
| Catalyst Loading | 5 mol% Rh₂(OAc)₄ | 92:8 |
What computational methods predict the thiolan ring’s conformational stability?
Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
